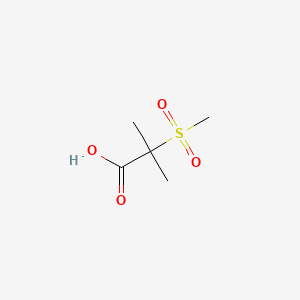![molecular formula C9H11NO4S B1330148 [(Benzylsulfonyl)amino]acetic acid CAS No. 6966-44-5](/img/structure/B1330148.png)
[(Benzylsulfonyl)amino]acetic acid
Übersicht
Beschreibung
[(Benzylsulfonyl)amino]acetic acid, also known as BSAA, is an important organic compound used in a variety of scientific research applications. It is a monocarboxylic acid that is widely used in the synthesis of many different compounds and materials. The acid is also known to have biochemical and physiological effects on the body, making it a useful tool for studying biological systems.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of Heparin Saccharides
[(Benzylsulfonyl)amino]acetic acid derivatives have been used as starting materials for synthesizing disaccharides, particularly in the context of creating heparin saccharides. This involves various protecting groups and selective acylation or sulfonylation processes (Wyss & Kiss, 1975).
Organic Synthesis
In organic synthesis, α-benzylsulfonyl-α-substituted-acetic acids, which can be derived from this compound, are used for Wolff rearrangement and reductive desulfonylation, thus contributing to the homologation of carboxylic acids (Kuo, Aoyama, & Shioiri, 1982).
Benzoxazole Derivatives Synthesis
The compound aids in the synthesis of 2-aryl benzoxazoles, demonstrating its utility in creating complex organic structures, particularly in the presence of catalysts like propylsulfonic acid functionalized SBA-15 (Mohammadi Ziarani et al., 2012).
Medicinal Chemistry Applications
Development of Antimicrobial Agents
this compound derivatives have been investigated for their antimicrobial properties, particularly in the synthesis of benzothiazine derivatives showing significant antibacterial and antifungal activity (Kalekar, Bhat, & Koli, 2011).
Carbonic Anhydrase Inhibitors
Derivatives incorporating this compound moieties have shown effectiveness as carbonic anhydrase inhibitors, indicating potential applications in treating conditions like glaucoma and epilepsy (Ilies et al., 2004).
Miscellaneous Applications
Amino Acid Derivative Research
Research on N-benzyloxycarbonyl L-aspartic acid, a derivative related to this compound, has explored its utility in membrane concentration and separation processes, particularly in organic solvents, suggesting diverse industrial applications (Reddy et al., 1996).
Prodrug Development
The compound's derivatives have been evaluated as potential prodrug forms, particularly for sulfonamides, highlighting its role in enhancing drug delivery and efficacy (Larsen, Bundgaard, & Lee, 1988).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds such as aminosalicylic acid and acetic acid have been shown to interact with various biological targets
Biochemical Pathways
It’s known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates The compound might interfere with these pathways due to its amino and acetic acid groups
Pharmacokinetics
The compound’s molecular weight (22925 g/mol) and polar nature suggest that it could be well-absorbed and distributed in the body .
Action Environment
The action, efficacy, and stability of [(Benzylsulfonyl)amino]acetic acid could be influenced by various environmental factors. For instance, the compound’s stability and reactivity could be affected by temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy could be influenced by the physiological environment, including the presence of other drugs or substances, the patient’s health status, and genetic factors.
Eigenschaften
IUPAC Name |
2-(benzylsulfonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c11-9(12)6-10-15(13,14)7-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQDVKIEFHWEQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989791 | |
| Record name | N-(Phenylmethanesulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658101 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6966-44-5 | |
| Record name | NSC18787 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Phenylmethanesulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)

![5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B1330076.png)


![6-Chloro-2,3-dihydro-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1330079.png)






